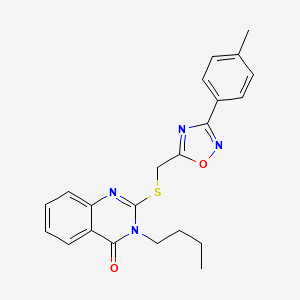

3-butyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-butyl-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S/c1-3-4-13-26-21(27)17-7-5-6-8-18(17)23-22(26)29-14-19-24-20(25-28-19)16-11-9-15(2)10-12-16/h5-12H,3-4,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDROFUCYWCKPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as formamide or orthoesters.

Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.

Synthesis of the 1,2,4-Oxadiazole Moiety: The 1,2,4-oxadiazole ring can be formed through the cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions.

Thioether Formation: The final step involves the formation of the thioether linkage by reacting the quinazolinone derivative with the 1,2,4-oxadiazole derivative in the presence of a suitable thiolating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-butyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and low temperatures.

Substitution: Halogenating agents, nucleophiles, electrophiles, and appropriate solvents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced quinazolinone derivatives.

Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

3-butyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties.

Materials Science: The compound’s unique electronic and structural properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies and chemical transformations.

Mechanism of Action

The mechanism of action of 3-butyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of the quinazolinone core and the 1,2,4-oxadiazole moiety may contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Quinazolinone Cores

Compound A : 3-((4-Phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one

- Key Differences : Replaces the oxadiazole ring with a triazole and substitutes the butyl chain with a benzyl group bearing a trifluoromethyl (CF₃) moiety.

- Activity : Exhibits superior antibacterial activity against Xanthomonas oryzae (EC₅₀ = 22.1 μg/mL) compared to bismerthiazol, attributed to the electron-withdrawing CF₃ group enhancing electrophilic interactions .

- Synthesis : Synthesized via nucleophilic substitution, similar to methods in .

Compound B: 2-{[(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]thio}quinazolin-4(3H)-one

- Key Differences : Lacks the p-tolyl group and oxadiazole ring; instead, features a triazole-thiol moiety.

- Activity : Demonstrates moderate antifungal properties but lower pesticidal efficacy compared to Compound A, likely due to reduced lipophilicity .

Analogues with Oxadiazole or Triazole Substitutions

Compound C : 4-(p-Tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

- Key Differences: Replaces the quinazolinone core with a triazole-thione and incorporates a thiophene ring.

- The p-tolyl group stabilizes the molecule through hydrophobic interactions .

- Synthesis : Prepared via nucleophilic substitution, analogous to the target compound’s synthetic pathway .

Compound D: 2-((4-Amino-3-(3-fluoro-5-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-(trifluoromethyl)benzyl)quinazolin-4(3H)-one

- Key Differences: Substitutes the oxadiazole with a pyrazolopyrimidine group and adds a fluorinated phenolic moiety.

- Activity : Acts as a PI3K inhibitor (IC₅₀ < 50 nM), leveraging the trifluoromethyl group for enhanced binding affinity .

Comparative Data Table

Key Research Findings

- Role of Oxadiazole vs. Triazole : Oxadiazole-containing compounds (e.g., target compound) exhibit greater metabolic stability than triazole analogues due to reduced susceptibility to enzymatic oxidation .

- Impact of p-Tolyl Group : Comparative DFT studies suggest the p-tolyl group in the target compound lowers the HOMO-LUMO gap (predicted ~3.5 eV), enhancing charge transfer interactions critical for bioactivity .

- Thioether Linker: Thioether-substituted quinazolinones (e.g., Compound B) show weaker antibacterial activity than trifluoromethyl derivatives (Compound A), highlighting the importance of electron-withdrawing groups .

Biological Activity

3-butyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family, characterized by its unique structure that includes a quinazolinone core, a butyl group, and a 1,2,4-oxadiazole moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 378.47 g/mol. The presence of various functional groups in its structure may contribute to its biological activity.

The biological activity of 3-butyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The quinazolinone core is known for its binding affinity to various biological targets, potentially modulating critical biological pathways.

Anticancer Activity

Research indicates that derivatives of quinazolinones exhibit significant antiproliferative effects against various cancer cell lines. Specifically, compounds similar to 3-butyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one have shown promising results against breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are critical in drug resistance mechanisms in cancer therapy .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies on related quinazolinone derivatives have demonstrated effectiveness against both gram-positive and gram-negative bacteria as well as fungi. For example, compounds with similar oxadiazole moieties have been tested for their efficacy against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Quinazolinone derivatives are also recognized for their anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation .

Synthesis and Evaluation

A study focusing on the synthesis of quinazolinone derivatives evaluated their biological activities through various assays. Compounds were screened for cytotoxicity using the sulforhodamine B (SRB) assay against non-small cell lung cancer (NSCLC) cell lines. Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting substantial growth inhibition capabilities .

Comparative Analysis

A comparison of 3-butyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one with similar compounds revealed that the presence of the butyl group enhances lipophilicity and potentially increases bioavailability. This structural feature may contribute to improved therapeutic efficacy compared to other derivatives lacking this modification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.